REACTION_CXSMILES
|
FC(F)(F)[C:3]1[CH:4]=[C:5]([CH:13]=[CH:14][CH:15]=1)[C:6]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[O:7].C(N(CC)CC)C.ClC(OCC)=O>C(Cl)(Cl)Cl>[C:6]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])(=[O:7])[C:5]1[CH:13]=[CH:14][CH:15]=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C(=O)CCC(=O)O)C=CC1)(F)F
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred for 2 1/2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a mixture of 24.5 g
|
Type
|
ADDITION
|
Details
|
there is added dropwise 10.8 g
|
Type
|
CUSTOM
|
Details
|
does not exceed 10°C
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
FC(F)(F)[C:3]1[CH:4]=[C:5]([CH:13]=[CH:14][CH:15]=1)[C:6]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[O:7].C(N(CC)CC)C.ClC(OCC)=O>C(Cl)(Cl)Cl>[C:6]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])(=[O:7])[C:5]1[CH:13]=[CH:14][CH:15]=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C(=O)CCC(=O)O)C=CC1)(F)F
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred for 2 1/2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a mixture of 24.5 g
|
Type
|
ADDITION
|
Details
|
there is added dropwise 10.8 g
|
Type
|
CUSTOM
|
Details
|
does not exceed 10°C
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |